p-ANISALDEHYDE, 2-CHLOROMETHYL-
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Overview
Description
p-Anisaldehyde, 2-chloromethyl-: is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a methoxy group (-OCH₃) and a chloromethyl group (-CH₂Cl) attached to a benzene ring. This compound is of significant interest due to its applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of p-Anisyl Alcohol: One common method involves the oxidation of p-anisyl alcohol using oxidizing agents such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) under controlled conditions.
Chloromethylation of p-Anisaldehyde: Another method involves the chloromethylation of p-anisaldehyde using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride (ZnCl₂).
Industrial Production Methods: The industrial production of p-anisaldehyde, 2-chloromethyl- typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO₂), potassium permanganate (KMnO₄), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of p-anisaldehyde, 2-chloromethyl- involves its interaction with cellular components, leading to various biochemical effects. For instance, its antifungal activity is attributed to its ability to disrupt cell wall integrity and interfere with membrane permeability . The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .
Comparison with Similar Compounds
p-Anisaldehyde: Similar in structure but lacks the chloromethyl group.
p-Chlorobenzaldehyde: Contains a chlorine atom but lacks the methoxy group.
p-Methoxybenzyl Chloride: Contains both methoxy and chloromethyl groups but lacks the aldehyde functionality.
Uniqueness:
- The presence of both methoxy and chloromethyl groups in p-anisaldehyde, 2-chloromethyl- makes it unique and versatile for various chemical transformations and applications.
Biological Activity
p-Anisaldehyde, 2-chloromethyl- (CAS Number: 73637-11-3) is an aromatic aldehyde with significant biological activity. Its structural features, particularly the para-methoxy group and the chloromethyl substituent, contribute to its diverse pharmacological effects. This article explores its biological activities, including antimicrobial, antifungal, and potential anticancer properties, supported by data tables and relevant case studies.
Chemical Structure:
- Molecular Formula: C9H9ClO2
- Molecular Weight: 184.62 g/mol
Reactivity:
p-Anisaldehyde, 2-chloromethyl- can undergo various chemical reactions:
- Oxidation: Converts to carboxylic acids.
- Reduction: Forms alcohols using reducing agents like NaBH₄.
- Substitution: The chloromethyl group can participate in nucleophilic substitutions, forming various derivatives.
Antimicrobial Activity
p-Anisaldehyde exhibits notable antimicrobial properties. It has been investigated for its efficacy against various microbial strains:
Microbial Strain | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Moderate | |
Candida albicans | Significant |
The compound's mechanism of action involves disrupting cell wall integrity and membrane permeability, leading to cell death in susceptible organisms.
Antifungal Activity
Research indicates that p-anisaldehyde possesses antifungal properties. It disrupts the integrity of fungal cell walls and membranes:
- Mechanism: Inhibits ergosterol biosynthesis, essential for fungal cell membrane structure.
- Efficacy: Effective against common pathogens such as Candida spp. and Aspergillus spp..
Acaricidal Properties
This compound has shown potential as an acaricide, particularly against house dust mites. Its application in developing agents for controlling these pests is promising due to its low toxicity to humans and pets.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of p-anisaldehyde against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL. The results indicated a significant reduction in bacterial viability after treatment with the compound.
Study 2: Antifungal Activity Assessment
In a comparative study assessing the antifungal activity of various compounds, p-anisaldehyde showed a higher potency than conventional antifungal agents against Candida albicans. The study reported an IC50 value of 30 µg/mL, indicating its potential as a therapeutic agent in fungal infections .
Potential in Cancer Research
Emerging studies suggest that p-anisaldehyde may have anticancer properties. Preliminary investigations have indicated that it can induce apoptosis in cancer cells through mitochondrial pathways:
Properties
CAS No. |
73637-11-3 |
---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,6H,5H2,1H3 |
InChI Key |
DEXGMTXIQSLNNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)CCl |
Origin of Product |
United States |
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